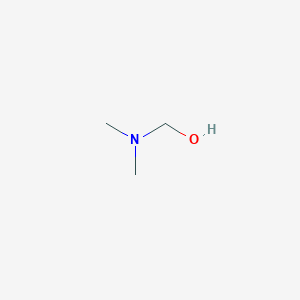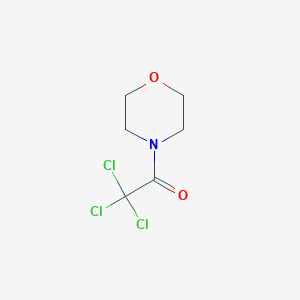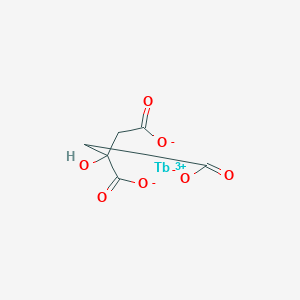
Terbium citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium citrate is a chemical compound that is widely used in scientific research for its unique properties. It is a rare earth element that has a number of interesting characteristics which make it useful in a variety of applications. In
Wissenschaftliche Forschungsanwendungen
Terbium citrate has a number of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is often used as a fluorescent probe, allowing researchers to track the movement of molecules in cells and tissues. It can also be used in the development of new drugs and therapies, as well as in the study of enzyme kinetics and protein interactions.
Wirkmechanismus
The mechanism of action of terbium citrate is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in cells. This binding can lead to changes in cellular signaling pathways, gene expression, and other cellular processes.
Biochemische Und Physiologische Effekte
Terbium citrate has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate immune function. It has also been shown to have a protective effect on the liver and kidneys, and may have potential as a treatment for certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of terbium citrate is its fluorescent properties, which make it useful in a variety of imaging and tracking applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are some limitations to its use, including its toxicity at high doses and the need for specialized equipment to detect its fluorescence.
Zukünftige Richtungen
There are a number of future directions for research involving terbium citrate. One area of interest is the development of new drugs and therapies based on its unique properties. Another area of interest is the study of its interactions with specific proteins and enzymes, which could lead to a better understanding of cellular signaling pathways and disease mechanisms. Additionally, there is potential for the development of new imaging techniques and diagnostic tools based on terbium citrate fluorescence.
Synthesemethoden
Terbium citrate can be synthesized through a number of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. One common method involves the reaction of terbium oxide with citric acid in the presence of water. The resulting product is then purified through a series of washing and drying steps.
Eigenschaften
CAS-Nummer |
13482-49-0 |
|---|---|
Produktname |
Terbium citrate |
Molekularformel |
C6H5O7Tb |
Molekulargewicht |
348.02 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylate;terbium(3+) |
InChI |
InChI=1S/C6H8O7.Tb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI-Schlüssel |
AEAUQHHTSFLVAV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
Andere CAS-Nummern |
13482-49-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



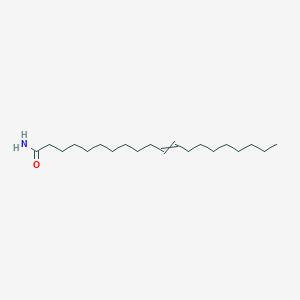
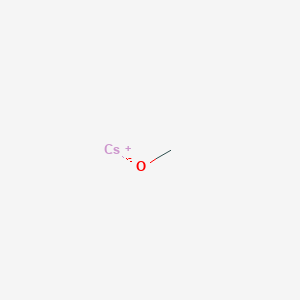
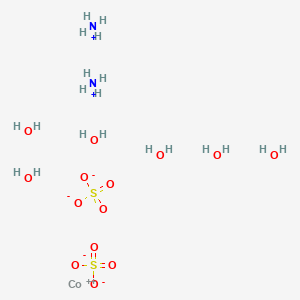

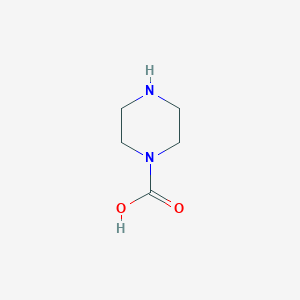
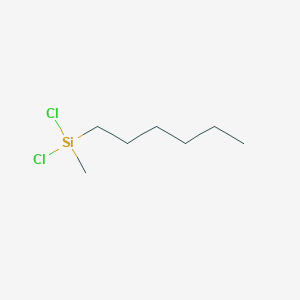
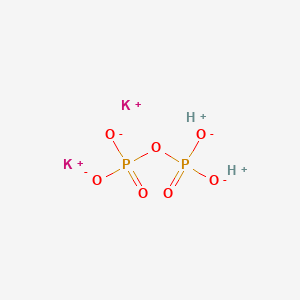
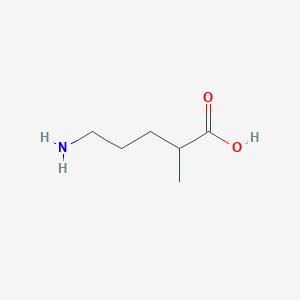
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)


